Although the synthesis of 4-Methoxypyridin-3-ol is not explicitly described in the provided literature, several papers showcase the synthesis of related pyridinol derivatives. For instance, the synthesis of 6-(Hydroxymethyl)pyridin-3-ol from 5-(hydroxymethy)furfural (HMF) in the presence of ammonia-producing compounds is described. [ [] https://www.semanticscholar.org/paper/c3808b0a962710123e17470bfb6b2bb2cf046eb0 ] This approach could potentially be adapted for the synthesis of 4-Methoxypyridin-3-ol by utilizing a suitable starting material.
Furthermore, another study describes the development of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides as potent inhibitors of bacterial Sfp-PPTase. [ [] https://www.semanticscholar.org/paper/e198bafa11914d3cf43225629e7b7cd20708e095 ] The described synthetic methodology could potentially offer insights into incorporating a methoxy group at the 4-position and a hydroxyl group at the 3-position of the pyridine ring.
Compounds structurally related to 4-methoxypyridin-3-ol, such as hexadentate 3-hydroxypyridin-4-ones, have demonstrated high affinity for iron(III) and have shown antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas strains5. This suggests a potential application of 4-methoxypyridin-3-ol in the treatment of wound infections if it shares similar iron-binding properties.
The basic 3-hydroxypyridin-4-ones, which are related to 4-methoxypyridin-3-ol, have been investigated for their antimalarial properties. These compounds selectively bind iron under biological conditions and have shown enhanced antimalarial activity, indicating a potential application of 4-methoxypyridin-3-ol in malaria treatment if it possesses similar iron-binding and biological targeting capabilities6.
A neolignan compound, 4-methoxyhonokiol, which shares the methoxy functional group with 4-methoxypyridin-3-ol, has exhibited potent anti-inflammatory effects. It inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in macrophages via the inactivation of NF-kappaB, JNK, and p38 MAPK pathways7. This suggests that 4-methoxypyridin-3-ol could potentially have anti-inflammatory applications if it shares similar pharmacological properties.
The mechanism of action of 4-aminopyridine (4-AP) and its derivatives, which are structurally related to 4-methoxypyridin-3-ol, has been elucidated in several studies. 4-AP is known to block voltage-gated potassium channels, particularly the KV1 family, which are crucial in the repolarization phase of action potentials in neurons23. This blockade enhances neurotransmitter release and has been clinically approved for symptomatic treatment in multiple sclerosis patients2. The distribution of a derivative, [14C]3-Methoxy-4-aminopyridine, indicates its ability to cross the blood-brain barrier and accumulate in regions such as the hippocampus, thalamic nuclei, and cortex, which may underlie its excitatory effects1. Furthermore, the blockade of potassium channels on lymphocytes by 4-AP has been shown to involve binding to both open and nonconducting states of the channel, suggesting a complex interaction with the channel's gating mechanisms4.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: